molecular formula C27H24FN3O2 B2741514 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 872200-16-3

3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2741514
CAS No.: 872200-16-3
M. Wt: 441.506
InChI Key: SGMYNLMLMIQHEA-UHFFFAOYSA-N
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Description

3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a methoxy group and a piperazine ring bearing a fluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with a methoxy group. The piperazine ring is introduced through nucleophilic substitution reactions, and the fluorophenyl group is added via electrophilic aromatic substitution. The final step involves the formation of the methanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline stands out due to its unique combination of a quinoline core, methoxy group, and piperazine ring with a fluorophenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMYNLMLMIQHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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